![molecular formula C11H14N4 B1481563 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098022-16-1](/img/structure/B1481563.png)
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Übersicht
Beschreibung
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound that features a unique pyrazolo[1,5-a]pyrazine core
Wirkmechanismus
Target of Action
The primary target of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is the Hepatitis B Virus (HBV) capsid . The compound acts as a modulator of the assembly of this capsid .
Mode of Action
The compound interacts with the HBV capsid, affecting its assembly . This interaction disrupts the normal life cycle of the virus, inhibiting its ability to infect host cells .
Biochemical Pathways
The compound affects the pathway of HBV replication by interfering with the assembly of the viral capsid . This disruption prevents the virus from packaging its genetic material, which is a crucial step in the viral replication process .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic profiles . It is worth noting that the compound’s cyclic isomers, specifically the (6S)-cyclopropyl isomers, were found to be much more active than their (6R)-counterparts .
Result of Action
The action of the compound results in a significant reduction in HBV replication . By disrupting the assembly of the viral capsid, the compound prevents the virus from successfully infecting host cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or medications in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of aminopyrazoles with dicarbonyl compounds under acid-promoted conditions . This reaction can proceed without the need for catalysts, yielding the desired pyrazolo[1,5-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: This compound shares a similar core structure and has been studied for its mGluR2 modulating properties.
8H-pyrazolo[5’,1’3,4]pyrazino[2,1-b]quinazolin-8-ones: These compounds are structurally related and have shown potential in various biomedical applications.
Uniqueness
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate mGluR2 and inhibit HBV capsid assembly makes it a valuable compound for therapeutic development.
Biologische Aktivität
2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This compound primarily functions as a capsid assembly modulator for the Hepatitis B Virus (HBV), demonstrating promising anti-HBV activity with low cytotoxicity and favorable pharmacokinetic profiles.
Target of Action
The primary target of this compound is the HBV capsid , where it interferes with the assembly process of the viral capsid. By disrupting this assembly, the compound effectively reduces HBV replication.
Mode of Action
The interaction between this compound and the HBV capsid leads to significant biochemical changes in the viral replication pathway. This action results in a marked decrease in viral load in treated systems.
Biochemical Pathways
The compound's action affects several biochemical pathways associated with HBV replication, particularly those involved in capsid assembly and stability.
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has:
- Excellent anti-HBV activity
- Low cytotoxicity
- Acceptable oral bioavailability
These characteristics make it a suitable candidate for further development as an antiviral agent.
Medicinal Chemistry
Research indicates that this compound may act as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which could have implications for treating mood disorders and cognitive dysfunctions.
Virology
As a capsid assembly modulator for HBV, derivatives of this compound have shown excellent anti-HBV activity. Studies have demonstrated its potential to significantly inhibit viral replication.
Neuroscience
Preliminary studies suggest that it may also influence cognitive and neurological functions, positioning it as a candidate for treating various neurological disorders.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:
- Study on Derivative GYH2-18 : This study explored a series of GYH2-18 derivatives, which exhibited excellent anti-HBV activity with low cytotoxicity. The research highlighted that specific isomers showed significantly higher activity than others, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts .
- Evaluation of Pharmacokinetics : A pharmacokinetic study indicated rapid clearance rates in vivo, suggesting that modifications to enhance bioavailability could be beneficial .
- Cognitive Function Modulation : Investigations into the compound's effects on cognitive functions have shown promise, indicating potential applications in treating neurodegenerative diseases .
Summary Table of Biological Activities
Activity Type | Description | Findings |
---|---|---|
Anti-HBV Activity | Modulates HBV capsid assembly | Significant reduction in viral replication |
mGluR2 Modulation | Potential treatment for mood disorders | Negative allosteric modulation observed |
Cognitive Function | Possible applications in neurological disorders | Preliminary studies indicate positive effects |
Eigenschaften
IUPAC Name |
2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-3-4-14-5-6-15-10(8-14)7-11(13-15)9-1-2-9/h7,9H,1-2,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIXGCSSHXRCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.